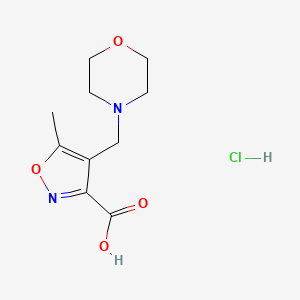

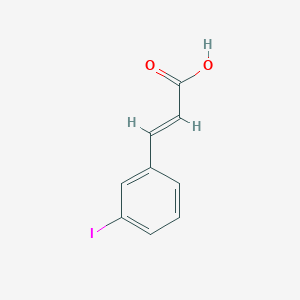

4-(tert-Butyl)picolinic acid

Vue d'ensemble

Description

4-(tert-Butyl)picolinic acid is a chemical compound that is related to various research areas, including organic synthesis, charge transfer, and molecular interactions. Although the provided papers do not directly discuss 4-(tert-Butyl)picolinic acid, they do provide insights into the behavior of similar tert-butyl substituted compounds and their chemical properties.

Synthesis Analysis

The synthesis of tert-butyl substituted compounds can be complex and often requires specific conditions to achieve the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved a condensation reaction followed by cyclodehydration and aqueous hydrolysis, indicating the potential steps that might be involved in synthesizing related compounds like 4-(tert-Butyl)picolinic acid . Additionally, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess suggests that stereochemistry can be an important consideration in the synthesis of tert-butyl substituted compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can exhibit unique features. For example, the cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline resulted in an exo-palladacycle with an (sp3)C-Pd bond, highlighting the potential for unusual bonding patterns in tert-butyl substituted molecules . The rigid structure of tris(picolinolato)-4-tert-butylcalix arene also demonstrates how tert-butyl groups can influence the overall conformation and stability of a molecule .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds can vary significantly depending on the molecular context. For example, tert-butyl nitrite was used as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This indicates that tert-butyl groups can play a role in facilitating or directing certain chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can be influenced by their molecular structure. The intramolecular charge transfer and dual fluorescence observed with NTC6, a planarized aminobenzonitrile with a tert-butyl group, suggest that tert-butyl substituents can affect electronic properties and solvatochromic behavior . The unusual up-field chemical shift observed in the tris(picolinolato)-4-tert-butylcalix arene also points to the impact of tert-butyl groups on NMR spectroscopic properties .

Applications De Recherche Scientifique

Herbicide Development

- Summary of the Application: “4-(tert-Butyl)picolinic acid” is a type of picolinic acid, which is a class of synthetic auxin herbicides . Synthetic auxin herbicides are used to control broadleaf weeds in a variety of crops.

- Methods of Application or Experimental Procedures: In a study, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results or Outcomes: The results demonstrated that one of the compounds (referred to as compound V-7) had an IC50 value (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) that was 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (referred to as compound V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Chemistry and Biology

- Summary of the Application: The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns. It is used in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical transformation or biological process being studied. Unfortunately, the source did not provide specific details .

- Results or Outcomes: The outcomes of using the tert-butyl group in chemical transformations or biological processes would also depend on the specific application. The source did not provide quantitative data or statistical analyses .

Chemistry and Biology

- Summary of the Application: The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns. It is used in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical transformation or biological process being studied. Unfortunately, the source did not provide specific details .

- Results or Outcomes: The outcomes of using the tert-butyl group in chemical transformations or biological processes would also depend on the specific application. The source did not provide quantitative data or statistical analyses .

Orientations Futures

Research on “4-(tert-Butyl)picolinic acid” and similar compounds is ongoing. For instance, a study has been conducted on the design, synthesis, and herbicidal activity of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

Propriétés

IUPAC Name |

4-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBJZCKLMQKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560839 | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)picolinic acid | |

CAS RN |

42205-74-3 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)